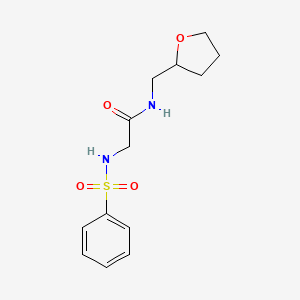![molecular formula C22H26ClNO2 B4066440 1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)
1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone
Übersicht
Beschreibung
1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as ABT-594, is a synthetic compound that acts as a potent analgesic. It was first synthesized in 1996 by Abbott Laboratories and has been the subject of extensive research due to its potential as a treatment for chronic pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Synthesis : A study by Dave et al. (2013) focused on synthesizing derivatives related to the compound, demonstrating antimicrobial activities against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
- Piperidine-Based Antibacterial Agents : Merugu et al. (2010) synthesized compounds including 1-(4-(piperidin-1-yl) phenyl) ethanone, showing effective antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Polymer and Material Science
- Nematic Polyurethanes : Kricheldorf and Awe (1989) explored the use of related piperidinyl compounds in creating nematic polyurethanes, focusing on their physical properties and thermal stability (Kricheldorf & Awe, 1989).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Piperazine-Based Tertiary Amino Alcohols : Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series, including derivatives of ethanones, and studied their impact on tumor DNA methylation (Hakobyan et al., 2020).
- Photoremovable Protecting Group for Carboxylic Acids : Atemnkeng et al. (2003) introduced a photoremovable protecting group for carboxylic acids, using 1-[2-(2-hydroxyalkyl)phenyl]ethanone, which is closely related to the compound (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
Other Applications
- Platelet Aggregation Inhibition : Grisar et al. (1976) discovered that certain derivatives including 1-(2-piperidinyl)ethanone hydrochloride can inhibit ADP-induced aggregation of blood platelets (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).
Eigenschaften
IUPAC Name |
1-[3-[[4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO2/c1-17(26)20-4-2-3-19(13-20)15-24-11-9-22(16-25,10-12-24)14-18-5-7-21(23)8-6-18/h2-8,13,25H,9-12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXYIFXLISNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[[4-[(4-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4066360.png)
![N-(2-chlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4066374.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)

![4-chloro-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B4066402.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066406.png)
![1-(2-methylphenyl)-4-[1-(3-phenoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4066410.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4066418.png)
![2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B4066419.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide](/img/structure/B4066423.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4066428.png)
![4-sec-butoxy-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4066452.png)
![7-(4-isopropylbenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4066465.png)